Acetylsalicylic Acid-d4
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Overview
Description
Acetylsalicylic Acid-d4 is an antithrombotic, anti-inflammatory, antipyretic analgesic . It is also known as Aspirin and is commonly used for the treatment of pain and fever due to various causes . It has both anti-inflammatory and antipyretic effects .
Synthesis Analysis
The synthesis of Acetylsalicylic Acid involves the reaction of salicylic acid, acetic anhydride, and phosphoric acid to produce aspirin and acetic acid . Phosphoric acid acts as a catalyst in the initial mixture of the reactants to speed up the reaction . The reaction involves the conversion of a phenol to an ester .
Molecular Structure Analysis
Acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its chemical structure consists of a benzene ring with two functional groups attached to it: an acetyl group (-COCH3) and a carboxylic acid group (-COOH) .
Chemical Reactions Analysis
This compound exhibits various chemical reactions. For instance, it has been observed that it has a higher Rf value than salicylic acid, which proves that salicylic acid was more polar because of the extra functional group .
Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 184.18 . It has a melting point of 136-140 ℃ , and it is slightly soluble in water, soluble in ethanol, ether, chloroform, and also soluble in strong alkaline solution, and decomposes at the same time .
Scientific Research Applications
Toxicity and Oxidative Stress : Acetylsalicylic acid can induce oxidative stress and DNA damage in aquatic organisms, specifically Daphnia magna. This finding highlights its environmental impact and toxicological significance (Gómez-Oliván et al., 2014).
Historical Medical Use : Its history extends over more than 100 years, starting as an anti-inflammatory agent and evolving into a drug used for various indications including the prevention of circulatory disorders via thrombocyte inhibition (Pelkonen, 2009).
Cancer Chemoprevention : It has potential for the prevention of cancer, particularly colorectal cancer. Aspirin's chemopreventive properties against cancer are under ongoing research (Drew, Cao, & Chan, 2016).
Prevention in Pregnancy : It is effective in preventing pregnancy-induced hypertension and intrauterine growth retardation in high-risk pregnancies, as determined by transvaginal Doppler ultrasound studies (Vainio et al., 2002).
Neuroprotection : Acetylsalicylic acid shows neuroprotective properties against neurotoxicity caused by glutamate in rat primary neuronal cultures, suggesting its potential in neurodegenerative disease research (Grilli, Pizzi, Memo, & Spano, 1996).
Antiviral Activity : It has demonstrated antiviral activity against respiratory viruses, including influenza, which can be beneficial in studying viral infections (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
Drug Metabolism : Acetylsalicylic acid undergoes glucuronidation, a metabolic process involving UDP-glucuronosyltransferases (UGTs), which is significant in understanding drug metabolism and interactions (Kuehl et al., 2006).
Programmed Cell Death in Plants : It induces programmed cell death in Arabidopsis cell cultures, offering insights into the molecular mechanisms of cell death in plants (García-Heredia et al., 2008).
Mechanism of Action
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .
Pharmacokinetics
Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .
Result of Action
The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .
Safety and Hazards
Future Directions
Recent studies have revealed that Acetylsalicylic Acid-d4 has diverse effects on various endometrial stem cell functions related to regenerative capacity . This finding is a critical step toward the development of more effective therapeutic strategies to increase the chances of successful pregnancy .
Properties
IUPAC Name |
2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675533 |
Source
|
Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97781-16-3 |
Source
|
Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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